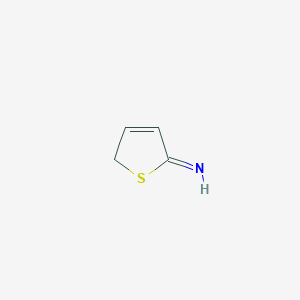![molecular formula C7H9N3O B12973715 1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring system. The presence of this ring system imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone typically involves a multi-step process. One reported method includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor to introduce the necessary functional groups.
Hydrazonation: The intermediate product undergoes hydrazonation to form a hydrazone derivative.
Cyclization: The hydrazone derivative is then cyclized to form the pyrrolo[2,1-c][1,2,4]triazole ring system.
Reduction: Finally, the compound is reduced to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may impart specific pharmacological properties, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes.
作用機序
The mechanism of action of 1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone can be compared with other similar compounds, such as:
- 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole : This compound has a similar pyrrolo[2,1-c][1,2,4]triazole ring system but with different substituents, leading to variations in chemical properties and reactivity.
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium : This compound features a similar core structure but with different functional groups, resulting in distinct applications and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-5(11)7-9-8-6-3-2-4-10(6)7/h2-4H2,1H3 |
InChIキー |
RWXKROHWUOIMHG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN=C2N1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



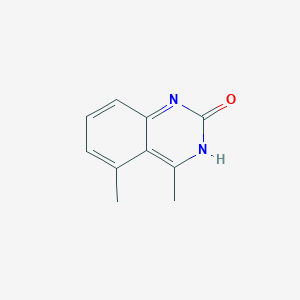
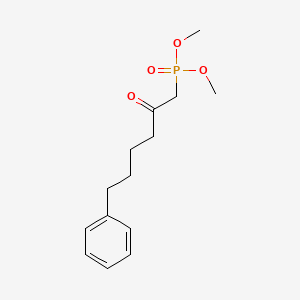
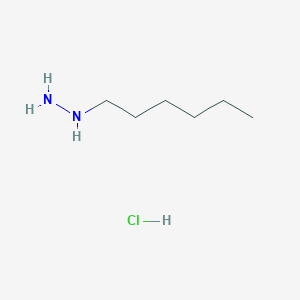
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
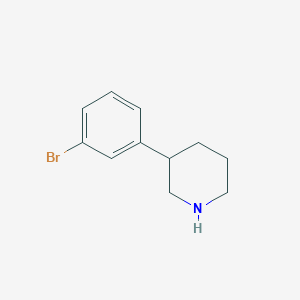
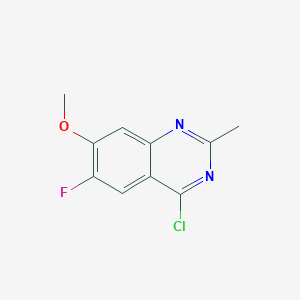
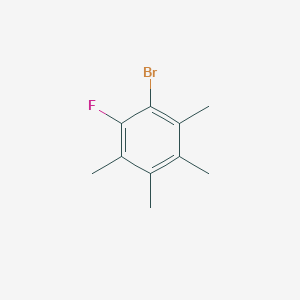

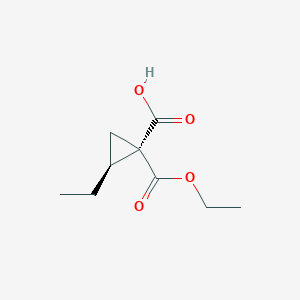
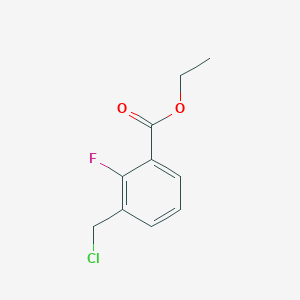

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
